molecular formula C9H12ClN B1598539 N-(2-chlorobenzyl)-N-ethylamine CAS No. 62924-61-2

N-(2-chlorobenzyl)-N-ethylamine

Cat. No. B1598539
CAS RN: 62924-61-2
M. Wt: 169.65 g/mol
InChI Key: QWMNTOVGKJAROU-UHFFFAOYSA-N
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Description

“N-(2-chlorobenzyl)-N-ethylamine” is likely a compound that contains a benzyl group (a benzene ring attached to a CH2 group) and an ethylamine group (an ethyl group attached to an amine). It also has a chlorine atom attached to the benzyl group .


Synthesis Analysis

While specific synthesis methods for “N-(2-chlorobenzyl)-N-ethylamine” were not found, similar compounds are often synthesized through reactions involving benzyl chlorides or amines .


Chemical Reactions Analysis

Benzyl chlorides, which are structurally similar to “N-(2-chlorobenzyl)-N-ethylamine”, are known to be reactive and can undergo various chemical reactions .

Scientific Research Applications

Polyamine Research and Therapeutic Potential

N-(2-chlorobenzyl)-N-ethylamine is structurally related to compounds studied for their roles in polyamine research, with significant implications for understanding cellular functions and developing therapeutic agents. Polyamines, including spermidine and spermine, are essential for cell growth and function. Research on analogues and inhibitors of polyamine biosynthesis reveals their potential in treating diseases like cancer and parasitic infections. Inhibitors targeting enzymes in the polyamine pathway, such as ornithine decarboxylase, show promise as chemopreventive and antineoplastic agents. Moreover, polyamine analogues, particularly those with ethyl or benzyl groups, display potent antiproliferative activity, suggesting their utility in cancer therapy. These findings underscore the broader relevance of studying N-(2-chlorobenzyl)-N-ethylamine related compounds in scientific research and therapeutic applications (Marton & Pegg, 1995).

Sigma Receptor Ligands and Antitumor Activity

The synthesis and biological evaluation of N-(arylethyl)-N-alkyl-2-(1-pyrrolidinyl)ethylamines, including structures related to N-(2-chlorobenzyl)-N-ethylamine, have identified a class of superpotent sigma receptor ligands. These compounds are specific for the sigma receptor and demonstrate subnanomolar affinity, indicating their potential as novel therapeutic agents with antitumor activity. The research highlights the importance of structural manipulation in achieving high efficacy and selectivity for sigma receptors, which could lead to the development of new antineoplastic agents (de Costa et al., 1992).

Chemical Synthesis and Characterization

The synthesis of water-soluble chitosan derivatives, including ethylamine hydroxyethyl chitosan, involves reactions with chloroethylamine hydrochloride under alkali conditions. This novel method demonstrates the versatility of chemical synthesis in modifying natural polymers for enhanced solubility and potential biomedical applications. The antibacterial activity of these derivatives against Escherichia coli highlights their potential in medical and environmental applications. This research exemplifies the broad spectrum of scientific inquiry into compounds related to N-(2-chlorobenzyl)-N-ethylamine, from synthesis and characterization to applied research (Xie, Liu, & Chen, 2007).

Safety And Hazards

While specific safety data for “N-(2-chlorobenzyl)-N-ethylamine” was not found, compounds with similar structures can be harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Research into similar compounds has focused on their potential use as antineoplastic agents, suggesting that “N-(2-chlorobenzyl)-N-ethylamine” could also be studied for such properties .

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN/c1-2-11-7-8-5-3-4-6-9(8)10/h3-6,11H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWMNTOVGKJAROU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20405937
Record name N-(2-chlorobenzyl)-N-ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorobenzyl)-N-ethylamine

CAS RN

62924-61-2
Record name N-(2-chlorobenzyl)-N-ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(2-chlorophenyl)methyl](ethyl)amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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